Synthesis of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid: A Technical Guide
Synthesis of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway to 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl and boronic acid moieties offer versatile handles for further chemical modifications. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected analytical data.
Synthetic Strategy Overview
The synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid is most effectively achieved through a three-step sequence involving a directed ortho-metalation (DoM) approach. The acidic proton of the hydroxymethyl group would interfere with the strongly basic organolithium reagents used for metalation. Therefore, a protection-metalation/borylation-deprotection strategy is employed.
The proposed synthetic workflow is as follows:
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Protection: The hydroxyl group of the starting material, 2-fluorobenzyl alcohol, is protected to prevent interference in the subsequent lithiation step. The methoxymethyl (MOM) ether is a suitable protecting group due to its stability under basic conditions and the availability of reliable deprotection methods.
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Directed ortho-Metalation and Borylation: The MOM-protected 2-fluorobenzyl alcohol undergoes regioselective deprotonation at the position ortho to the fluorine atom using a strong lithium base, such as n-butyllithium. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically triisopropyl borate, to form the corresponding boronate ester.
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Deprotection and Hydrolysis: The MOM protecting group is removed under acidic conditions to reveal the free hydroxymethyl group. Subsequent hydrolysis of the boronate ester yields the target 2-fluoro-3-(hydroxymethyl)phenylboronic acid.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a detailed guide for the synthesis.
Step 1: Synthesis of 1-Fluoro-2-((methoxymethoxy)methyl)benzene (MOM-protected 2-fluorobenzyl alcohol)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| 2-Fluorobenzyl alcohol | 126.11 | 1.159 | 50 | 6.31 g (5.44 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 | 75 | 9.69 g (13.06 mL) |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.06 | 60 | 4.83 g (4.56 mL) |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | - | 200 mL |
| Saturated aq. NH₄Cl | - | - | - | 100 mL |
| Brine | - | - | - | 100 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluorobenzyl alcohol (50 mmol) and anhydrous dichloromethane (200 mL).
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Cool the solution to 0 °C in an ice bath.
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Add N,N-diisopropylethylamine (DIPEA, 75 mmol) dropwise to the stirred solution.
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Slowly add chloromethyl methyl ether (MOM-Cl, 60 mmol) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-fluoro-2-((methoxymethoxy)methyl)benzene as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| 1-Fluoro-2-((methoxymethoxy)methyl)benzene | 170.18 | - | 40 | 6.81 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | 150 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | - | 44 | 17.6 mL |
| Triisopropyl borate | 188.08 | 0.815 | 48 | 8.93 g (10.96 mL) |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | - | As needed |
| Ethyl acetate | 88.11 | 0.902 | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 1-fluoro-2-((methoxymethoxy)methyl)benzene (40 mmol) in anhydrous tetrahydrofuran (150 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.5 M in hexanes, 44 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C.
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Stir the resulting solution at -78 °C for 1 hour.
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Add triisopropyl borate (48 mmol) dropwise, again maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
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Stir vigorously for 1 hour to hydrolyze the boronate ester.
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Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.
Expected Yield: 70-85%
Step 3: Synthesis of 2-Fluoro-3-(hydroxymethyl)phenylboronic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | 214.00 | - | ~30 | ~6.42 g (crude) |
| Methanol | 32.04 | 0.792 | - | 100 mL |
| Concentrated Hydrochloric acid (HCl) | 36.46 | 1.18 | - | ~10 mL |
| Diethyl ether | 74.12 | 0.713 | - | As needed |
| Hexane | 86.18 | 0.659 | - | As needed |
Procedure:
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Dissolve the crude (2-fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid (~30 mmol) in methanol (100 mL) in a round-bottom flask.
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Add concentrated hydrochloric acid (~10 mL) and stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by trituration with diethyl ether to yield 2-fluoro-3-(hydroxymethyl)phenylboronic acid as a white to off-white solid.
Expected Overall Yield (from 2-fluorobenzyl alcohol): 45-65%
Data Presentation
Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | MOM Protection | 2-Fluorobenzyl alcohol | 1-Fluoro-2-((methoxymethoxy)methyl)benzene | 85-95 |
| 2 | DoM and Borylation | 1-Fluoro-2-((methoxymethoxy)methyl)benzene | (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | 70-85 |
| 3 | MOM Deprotection | (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | 2-Fluoro-3-(hydroxymethyl)phenylboronic acid | 75-90 |
| Overall | Total Synthesis | 2-Fluorobenzyl alcohol | 2-Fluoro-3-(hydroxymethyl)phenylboronic acid | 45-65 |
Predicted Analytical Data for 2-Fluoro-3-(hydroxymethyl)phenylboronic acid
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55-7.45 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 7.20-7.10 (m, 1H, Ar-H), 8.15 (s, 2H, B(OH)₂), 5.30 (t, 1H, OH), 4.60 (d, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5 (d, ¹JCF = 245 Hz, C-F), 133.0 (d, ³JCF = 5 Hz, Ar-C), 128.5 (d, ²JCF = 15 Hz, Ar-C), 127.0 (Ar-C), 124.5 (d, ⁴JCF = 3 Hz, Ar-C), 122.0 (C-B), 58.0 (d, ³JCF = 4 Hz, CH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -115 to -120 |
| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ |
Note: Predicted NMR chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid.
Caption: Synthetic workflow for 2-fluoro-3-(hydroxymethyl)phenylboronic acid.
Caption: Logical flow of the Directed ortho-Metalation (DoM) and borylation step.
